1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both 1,2,3-triazole and 1,2,4-triazole rings These triazole rings are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: This can be achieved by reacting ethyl hydrazinecarboxylate with formamide under acidic conditions to form 1-ethyl-1H-1,2,4-triazole-5-carboxamide.
Formation of the 1,2,3-Triazole Ring: The 1-ethyl-1H-1,2,4-triazole-5-carboxamide can then be reacted with sodium azide and propargylamine in the presence of a copper(I) catalyst to form the desired 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings.
Scientific Research Applications
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with triazole rings.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Biological Research: The compound can be used as a probe to study biological processes involving triazole-containing molecules.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The triazole rings can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both 1,2,3-triazole and 1,2,4-triazole rings in its structure. This dual triazole system can provide enhanced stability and reactivity compared to compounds with only one type of triazole ring. Additionally, the presence of the ethyl group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C7H11N7 |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H11N7/c1-2-14-7(9-5-10-14)4-13-3-6(8)11-12-13/h3,5H,2,4,8H2,1H3 |
InChI Key |
WYKXGKBCVJYQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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